methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate

Medicinal Chemistry SAR Studies Heterocyclic Synthesis

Eliminates SAR ambiguity vs. the 5-carboxylate isomer. Three orthogonal handles: C2-Br for Suzuki/Stille/Buchwald couplings (10–100× faster Pd oxidative addition vs. 2-Cl), C6-COOMe for amidation/hydrolysis, and N1-H for alkylation/acylation—enabling parallel library synthesis from one intermediate. The methyl ester (cLogP ≈2.1) provides 15-fold higher lipophilicity than the free acid for improved membrane permeability. Ideal for reproducible, high-yield medicinal chemistry and agrochemical diversification.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.071
CAS No. 1092286-70-8
Cat. No. B2490560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate
CAS1092286-70-8
Molecular FormulaC9H7BrN2O2
Molecular Weight255.071
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=C(N2)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-8(13)5-2-3-6-7(4-5)12-9(10)11-6/h2-4H,1H3,(H,11,12)
InChIKeySJQDLFZJEDNQNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-Bromo-1H-benzo[d]imidazole-6-carboxylate (CAS 1092286-70-8): Structural and Functional Overview for Scientific Procurement


Methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate is a heterocyclic small molecule belonging to the 2‑bromobenzimidazole‑6‑carboxylate ester family . It features a benzimidazole core with a bromine atom at the 2‑position and a methyl ester at the 6‑position . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where its regiospecific substitution pattern and reactive bromine handle enable selective derivatization [1].

Methyl 2-Bromo-1H-benzo[d]imidazole-6-carboxylate (CAS 1092286-70-8): Why Regiospecific and Functional Group Integrity Precludes Simple In‑Class Substitution


Close structural analogs—including the 5‑carboxylate isomer, the 2‑chloro analog, or the corresponding carboxylic acid—are not functionally interchangeable with the 2‑bromo‑6‑carboxylate methyl ester due to fundamental differences in regiochemistry, halogen reactivity, and ester lability [1]. The 6‑position ester directs electrophilic aromatic substitution to distinct sites and influences π‑stacking interactions in target binding, while the 2‑bromo substituent offers superior cross‑coupling reactivity over the 2‑chloro variant [2]. Furthermore, the methyl ester imparts a specific lipophilicity and hydrolytic stability profile distinct from the free acid or bulkier ethyl ester, directly affecting both synthetic utility and preliminary biological readouts . These orthogonal differences mean that substituting a related analog in a validated synthetic sequence or screening cascade will likely alter reaction efficiency, compound purity, or SAR interpretation—critical considerations for reproducible research and scale‑up.

Methyl 2-Bromo-1H-benzo[d]imidazole-6-carboxylate (CAS 1092286-70-8): Quantifiable Differentiation Evidence for Informed Scientific Selection


Regiochemical Purity and Positional Isomer Differentiation (6‑Carboxylate vs. 5‑Carboxylate)

The compound is exclusively the 6‑carboxylate isomer, whereas commercially available 2‑bromo benzimidazole carboxylate esters are frequently encountered as 5‑carboxylate or mixed‑position mixtures [1]. Nuclear magnetic resonance (NMR) and high‑performance liquid chromatography (HPLC) analysis confirm a single regioisomer with a purity of ≥95% for this specific lot (Fluorochem F553845) . In contrast, the 5‑carboxylate isomer (e.g., CAS 1804186-50-2) exhibits a distinct substitution pattern that alters both steric and electronic properties, often requiring additional purification steps to achieve comparable purity .

Medicinal Chemistry SAR Studies Heterocyclic Synthesis

Halogen Reactivity Differential: 2‑Bromo vs. 2‑Chloro for Cross‑Coupling Applications

The 2‑bromo substituent in methyl 2‑bromo‑1H‑benzo[d]imidazole‑6‑carboxylate participates in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura) with substantially higher reactivity than the corresponding 2‑chloro analog [1]. While direct comparative kinetic data for this exact compound pair are not available in the public domain, class‑level inference from aryl halide reactivity scales indicates that aryl bromides undergo oxidative addition to Pd(0) approximately 10–100× faster than aryl chlorides under typical reaction conditions [2]. This translates to shorter reaction times and lower catalyst loadings when using the 2‑bromo compound as a coupling partner [3].

Suzuki Coupling Palladium Catalysis C‑C Bond Formation

Ester Group Impact on Lipophilicity and Solubility: Methyl Ester vs. Carboxylic Acid

The methyl ester moiety in the target compound confers a significantly higher calculated lipophilicity (cLogP) and lower aqueous solubility compared to the free carboxylic acid analog (2‑bromo‑1H‑benzo[d]imidazole‑6‑carboxylic acid, CAS 933730‑03‑1) [1]. Computational predictions indicate a cLogP of approximately 2.0–2.2 for the methyl ester, versus 0.8–1.0 for the acid [2]. This difference in lipophilicity directly influences compound behavior in both synthetic workup (partition coefficients during extraction) and early‑stage biological assays (membrane permeability, non‑specific binding) [3].

Physicochemical Properties Drug Design Prodrug Strategy

Synthetic Accessibility and Yield Benchmark: 2‑Bromo‑6‑carboxylate Methyl Ester in Generalized Protocols

A recent methodology paper describes a generalized protocol for preparing 2‑substituted‑1H‑benzo[d]imidazole‑6‑carboxylates, with the 2‑bromo methyl ester derivative (target compound) being a representative example [1]. Under optimized conditions (etidronic acid catalyst, conventional heating), this protocol delivers the target compound in yields ranging from 78–85%, which is comparable to or slightly higher than yields reported for the analogous 2‑chloro or 2‑fluoro derivatives in the same study [1]. This reproducible synthetic entry provides a reliable, well‑characterized route to the 2‑bromo‑6‑carboxylate scaffold.

Synthetic Methodology Process Chemistry Heterocycle Construction

Purity and Lot‑to‑Lot Consistency: Verified Analytical Data from a Reputable Supplier

The target compound (CAS 1092286‑70‑8) is commercially available from Fluorochem with a specified purity of 95% (by NMR/HPLC) . This level of purity is sufficient for most synthetic applications without additional purification . While no direct comparative study of batch‑to‑batch variability across vendors is available, Fluorochem provides a Certificate of Analysis (CoA) for each lot, enabling end‑users to verify purity and identity prior to use . In contrast, lower‑purity offerings from other vendors may necessitate recrystallization or chromatography, adding time and cost to research workflows.

Quality Control Procurement Reproducibility

N‑H Free vs. N‑Alkylated Benzimidazole Scaffolds: Implications for Subsequent Derivatization

Unlike many commercially available benzimidazole building blocks that are N‑methylated (e.g., methyl 2‑bromo‑1‑methyl‑1H‑benzo[d]imidazole‑5‑carboxylate), the target compound retains a free NH at the 1‑position . This NH can participate in hydrogen bonding, can be alkylated or acylated to modulate physicochemical properties, and can serve as a metal coordination site [1]. In contrast, N‑alkylated analogs lack this hydrogen‑bond donor and require de novo synthesis to install alternative substituents. The presence of the free NH, combined with the 2‑bromo and 6‑carboxylate handles, creates a uniquely versatile trivalent scaffold for fragment elaboration [2].

Medicinal Chemistry Fragment‑Based Drug Design SAR Expansion

Methyl 2-Bromo-1H-benzo[d]imidazole-6-carboxylate (CAS 1092286-70-8): Evidence‑Driven Application Scenarios for Scientific and Industrial Use


Regiospecific Scaffold for Structure‑Activity Relationship (SAR) Studies in Drug Discovery

The target compound's defined 6‑carboxylate regioisomer and high purity (≥95%) make it an ideal starting point for synthesizing focused libraries of benzimidazole‑based inhibitors . Unlike the 5‑carboxylate isomer or mixed‑position samples, this single isomer eliminates positional ambiguity in SAR analysis, enabling confident correlation of biological activity with molecular structure . The 2‑bromo handle allows for modular diversification via Suzuki coupling, while the methyl ester can be hydrolyzed to the acid or converted to amides [1].

Efficient Intermediate for Convergent Synthesis via Palladium‑Catalyzed Cross‑Coupling

The 2‑bromo substituent serves as an excellent electrophilic partner for Suzuki‑Miyaura, Stille, or Buchwald‑Hartwig coupling reactions [2]. Relative to the 2‑chloro analog, the 2‑bromo derivative is expected to undergo oxidative addition to Pd(0) 10–100× faster, facilitating shorter reaction times and higher yields [2]. This reactivity advantage is particularly valuable in multistep syntheses where late‑stage diversification is required, or when coupling with sterically hindered or electronically deactivated boronic acids [3].

Prodrug Design and Physicochemical Property Modulation in Early‑Stage Drug Discovery

The methyl ester form (cLogP ≈ 2.1) offers a 15‑fold higher predicted lipophilicity than the corresponding carboxylic acid (cLogP ≈ 0.9) [4]. This difference can be exploited in cellular assays to improve passive membrane permeability, allowing researchers to probe intracellular targets without the confounding influence of a charged carboxylate [4]. The ester also serves as a temporary protecting group that can be removed enzymatically or chemically to reveal the active acid species in later stages of development [4].

Trivalent Building Block for Fragment‑Based and Diversity‑Oriented Synthesis

With three orthogonal functional handles—C2‑Br for cross‑coupling, C6‑COOMe for amide formation or hydrolysis, and N1‑H for alkylation/acylation—this compound enables rapid, parallel derivatization [5]. This trivalent nature surpasses the synthetic versatility of N‑alkylated or single‑handle benzimidazole fragments [5]. For example, one can first couple at C2, then install a substituent at N1, and finally convert the ester to an amide, generating three diversity points from a single, readily available intermediate [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.